molecular formula C25H36N2O2 B12466598 1-[4-(Decyloxy)phenyl]-3-(2-ethylphenyl)urea

1-[4-(Decyloxy)phenyl]-3-(2-ethylphenyl)urea

Cat. No.: B12466598
M. Wt: 396.6 g/mol
InChI Key: MAFCXMHOPAEBFJ-UHFFFAOYSA-N
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Description

3-[4-(Decyloxy)phenyl]-1-(2-ethylphenyl)urea is an organic compound with a complex structure that includes a decyloxy group attached to a phenyl ring, which is further connected to an ethylphenyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Decyloxy)phenyl]-1-(2-ethylphenyl)urea typically involves the reaction of 4-(decyloxy)aniline with 2-ethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Decyloxy)phenyl]-1-(2-ethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially if electron-withdrawing groups are present, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Urea derivatives with oxidized side chains.

    Reduction: Amine derivatives with reduced urea groups.

    Substitution: Phenyl ring-substituted derivatives.

Scientific Research Applications

3-[4-(Decyloxy)phenyl]-1-(2-ethylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(Decyloxy)phenyl]-1-(2-ethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Decyloxy)phenyl]-3-[2-(4-methoxyphenoxy)ethyl]urea
  • 1-[4-(Decyloxy)phenyl]-3-[2-(3-methoxyphenoxy)ethyl]urea
  • 1-[4-(Decyloxy)phenyl]-3-[2-(2-methylphenoxy)ethyl]urea

Uniqueness

3-[4-(Decyloxy)phenyl]-1-(2-ethylphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C25H36N2O2

Molecular Weight

396.6 g/mol

IUPAC Name

1-(4-decoxyphenyl)-3-(2-ethylphenyl)urea

InChI

InChI=1S/C25H36N2O2/c1-3-5-6-7-8-9-10-13-20-29-23-18-16-22(17-19-23)26-25(28)27-24-15-12-11-14-21(24)4-2/h11-12,14-19H,3-10,13,20H2,1-2H3,(H2,26,27,28)

InChI Key

MAFCXMHOPAEBFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2CC

Origin of Product

United States

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